Bis(4-bromomethylphenyl)methane
Overview
Description
Bis(4-bromomethylphenyl)methane is an organic compound with the molecular formula C15H14Br2. It is a brominated derivative of diphenylmethane, where two bromomethyl groups are attached to the para positions of the phenyl rings.
Mechanism of Action
Target of Action
Bis(4-bromomethylphenyl)methane is a synthesized molecule that can be used as a substitute for uranyl in the synthesis of uranium complexes . .
Mode of Action
It is known to be used in the synthesis of uranium complexes
Biochemical Pathways
As a synthesized molecule used in the synthesis of uranium complexes
Pharmacokinetics
It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 .
Action Environment
It is known that the compound has a low water solubility , which could potentially influence its action and stability in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-bromomethylphenyl)methane can be synthesized through the bromomethylation of diphenylmethane. One common method involves the reaction of diphenylmethane with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the bromomethylation process .
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromomethylphenyl)methane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form bis(4-formylphenyl)methane or other oxidized derivatives.
Reduction Reactions: The bromomethyl groups can be reduced to form bis(4-methylphenyl)methane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include bis(4-aminomethylphenyl)methane or bis(4-thiocyanatomethylphenyl)methane.
Oxidation Reactions: Products include bis(4-formylphenyl)methane.
Reduction Reactions: Products include bis(4-methylphenyl)methane.
Scientific Research Applications
Bis(4-bromomethylphenyl)methane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Catalysis: It is used as a precursor for the synthesis of catalysts used in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chloromethylphenyl)methane: Similar structure but with chloromethyl groups instead of bromomethyl groups.
Bis(4-methylphenyl)methane: Lacks the bromomethyl groups, making it less reactive in substitution reactions.
Bis(4-formylphenyl)methane: An oxidized derivative with formyl groups instead of bromomethyl groups.
Uniqueness
Bis(4-bromomethylphenyl)methane is unique due to its high reactivity in substitution reactions, which makes it a valuable intermediate in organic synthesis. The presence of bromomethyl groups enhances its electrophilicity, making it more reactive compared to its chlorinated or non-halogenated counterparts .
Properties
IUPAC Name |
1-(bromomethyl)-4-[[4-(bromomethyl)phenyl]methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVCMBBFMLZYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497521 | |
Record name | 1,1'-Methylenebis[4-(bromomethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16980-01-1 | |
Record name | 1,1'-Methylenebis[4-(bromomethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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